![molecular formula C14H10BrF3O2Zn B14889502 4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)
4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is typically used as a reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE involves the reaction of 4-(TRIFLUOROMETHOXY)PHENOXYMETHYL bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution in THF .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is then packaged in appropriate containers to maintain its stability during storage and transportation .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. This compound can also participate in substitution reactions, where the zinc atom is replaced by another metal or non-metal atom .
Common Reagents and Conditions: Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The major products formed from these reactions are complex organic molecules with new carbon-carbon bonds .
Applications De Recherche Scientifique
4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE is widely used in scientific research for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In chemistry, it is used to create complex organic molecules that are difficult to synthesize using other methods. In biology and medicine, it is used to develop new drugs and study their mechanisms of action. In industry, it is used to produce high-performance materials with unique properties .
Mécanisme D'action
The mechanism of action of 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE involves the transfer of the phenylzinc moiety to an electrophile, facilitated by a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. The zinc atom in the compound acts as a nucleophile, attacking the electrophile and forming a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4-(TRIFLUOROMETHOXY)PHENYLMAGNESIUM BROMIDE
- 4-(TRIFLUOROMETHYL)PHENYLMAGNESIUM BROMIDE
- 4-(TRIFLUOROMETHOXY)BENZYLMAGNESIUM BROMIDE
Uniqueness: Compared to similar compounds, 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE offers unique reactivity and selectivity in cross-coupling reactions. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C14H10BrF3O2Zn |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-(phenylmethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C14H10F3O2.BrH.Zn/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11;;/h2-9H,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
SXXADWZOYHPTAB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=[C-]1)COC2=CC=C(C=C2)OC(F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


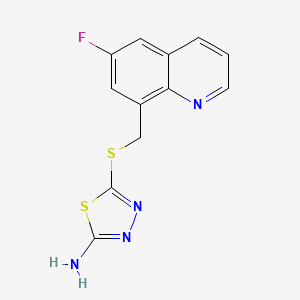
![(R)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14889423.png)
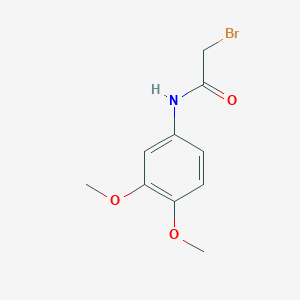
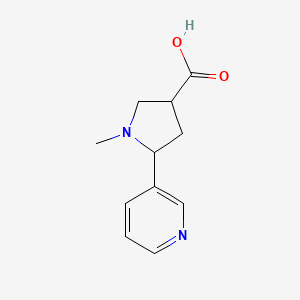
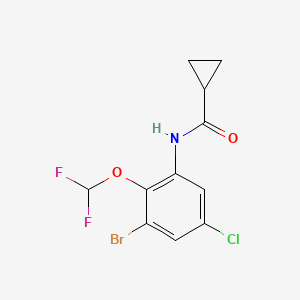
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
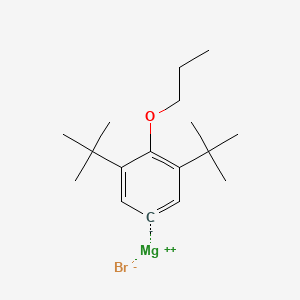
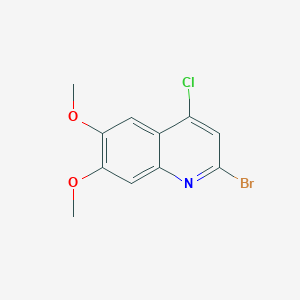
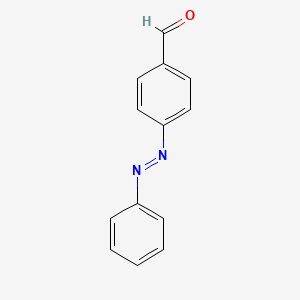
![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)
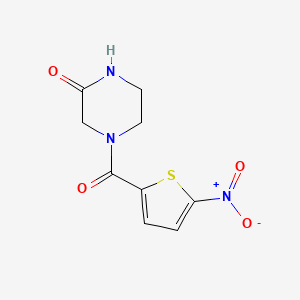
![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)
![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
